

IMMH001 and Fingolimod: A Comparative Analysis of Efficacy in Preclinical Autoimmune Arthritis Models

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A head-to-head comparison of two sphingosine-1-phosphate receptor modulators reveals comparable efficacy in the amelioration of rheumatoid arthritis symptoms in rodent models. This guide provides an objective overview of their performance, supported by experimental data, for researchers and drug development professionals.

IMMH001, a novel sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA), showing comparable efficacy to the established multiple sclerosis drug, fingolimod. Both compounds function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. By sequestering lymphocytes in secondary lymphoid organs, these drugs reduce the infiltration of immune cells into inflamed tissues, thereby mitigating the autoimmune response. This guide summarizes the key findings from a direct comparative study in adjuvant-induced and collagen-induced arthritis in rats, providing valuable insights for the continued development of S1P receptor modulators in autoimmune diseases.

Efficacy in Adjuvant-Induced Arthritis (AA) Model

In the rat adjuvant-induced arthritis model, a well-established model for rheumatoid arthritis, both **IMMH001** and fingolimod demonstrated a significant, dose-dependent reduction in disease severity. The therapeutic effects were assessed by measuring hind paw swelling and a clinical arthritis index.



Treatment Group	Dose (mg/kg)	Mean Hind Paw Perimeter (mm)	Mean Arthritis Index
Control (Arthritic)	-	~25	~12
IMMH001	0.3	~22	~8
IMMH001	0.6	~20	~6
IMMH001	1.2	~19	~4
Fingolimod (FTY720)	0.6	~20	~6
Methotrexate (MTX)	0.3	~21	~7

Note: Data are approximated from graphical representations in the cited study for illustrative purposes.

Efficacy in Collagen-Induced Arthritis (CIA) Model

Similar to the AA model, the collagen-induced arthritis model in rats, which mimics the autoimmune and inflammatory features of human RA, showed a marked improvement with both **IMMH001** and fingolimod treatment. Both drugs effectively reduced articular swelling and the overall arthritis index.[1]

Treatment Group	Dose (mg/kg)	Mean Hind Paw Volume (mL)	Mean Arthritis Index
Control (Arthritic)	-	~2.5	~10
IMMH001	0.3	~1.8	~6
IMMH001	0.6	~1.6	~4
IMMH001	1.2	~1.5	~3
Fingolimod (FTY720)	0.6	~1.6	~4
Methotrexate (MTX)	0.3	~1.7	~5



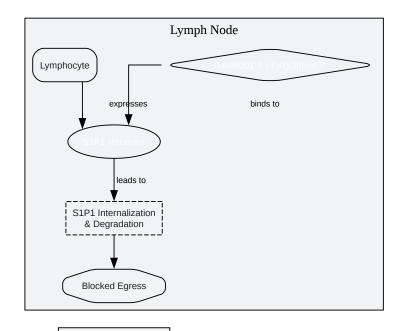
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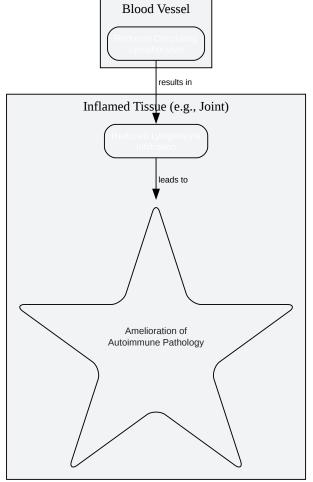
Histopathological examination of the joints from the CIA model revealed that **IMMH001** treatment significantly ameliorated inflammatory cell infiltration, synovial hyperplasia, and pannus formation, comparable to the effects of fingolimod and methotrexate.[1]

Mechanism of Action and Signaling Pathways

Both **IMMH001** and fingolimod are prodrugs that are phosphorylated in vivo to their active forms. These phosphorylated metabolites then act as modulators of S1P receptors. Fingolimod is a non-selective modulator of S1P1, S1P3, S1P4, and S1P5 receptors. In contrast, **IMMH001** is a more specific modulator for S1P1, S1P4, and S1P5.[1][2][3] The primary mechanism of action for their efficacy in autoimmune models is the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes reduces their circulation in the peripheral blood and subsequent infiltration into inflamed tissues.







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Signaling pathway of **IMMH001** and fingolimod.



Experimental Protocols Adjuvant-Induced Arthritis (AA) in Rats

Induction: Male Sprague-Dawley rats are injected intradermally at the base of the tail with 100 µL of Freund's complete adjuvant containing 10 mg/mL of Mycobacterium tuberculosis.

Treatment: From day 14 to day 28 after adjuvant injection, rats are orally administered with **IMMH001** (0.3, 0.6, or 1.2 mg/kg), fingolimod (0.6 mg/kg), methotrexate (0.3 mg/kg), or vehicle once daily.

Assessment:

- Hind Paw Swelling: The perimeter of the hind paws is measured periodically.
- Arthritis Index: Clinical scores are assigned to each paw based on the severity of erythema and swelling (0-4 scale, maximum score of 16 per animal).
- Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained with hematoxylin and eosin to assess inflammation, synovial hyperplasia, and bone erosion.

Collagen-Induced Arthritis (CIA) in Rats

Induction: Male Sprague-Dawley rats are immunized on day 0 with an intradermal injection at the base of the tail of an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given on day 7.

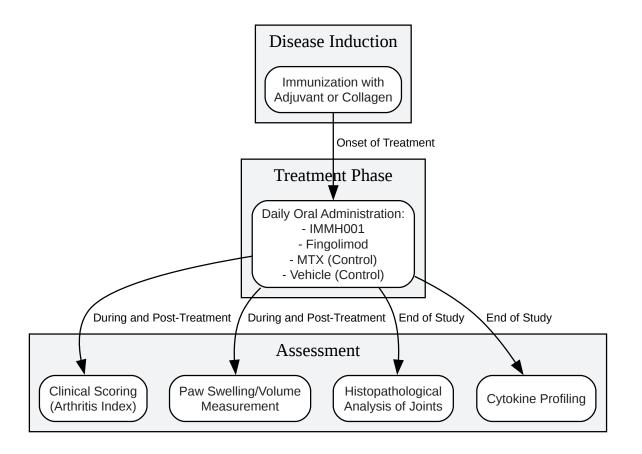
Treatment: From day 7 to day 21 after the primary immunization, rats receive daily oral doses of **IMMH001** (0.3, 0.6, or 1.2 mg/kg), fingolimod (0.6 mg/kg), methotrexate (0.3 mg/kg), or vehicle.

Assessment:

- Hind Paw Volume: Paw volume is measured using a plethysmometer.
- Arthritis Index: Clinical scoring is performed as described for the AA model.
- Histopathology: Joint tissues are collected and analyzed as in the AA model.



• Cytokine Analysis: Levels of pro-inflammatory cytokines and chemokines in the joint tissues can be measured by multiplex immunoassay.



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Experimental workflow for autoimmune arthritis models.

In conclusion, both **IMMH001** and fingolimod show robust efficacy in preclinical models of rheumatoid arthritis. The more selective S1P receptor profile of **IMMH001** may offer a potential advantage in terms of safety, a possibility that warrants further investigation. The data presented here support the continued exploration of **IMMH001** as a promising therapeutic candidate for the treatment of autoimmune diseases.

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References

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